molecular formula C9H5FN2O3 B11897560 5-Fluoro-7-nitroquinolin-8-ol CAS No. 18472-02-1

5-Fluoro-7-nitroquinolin-8-ol

Cat. No.: B11897560
CAS No.: 18472-02-1
M. Wt: 208.15 g/mol
InChI Key: WJOHCSADJQUMCX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-7-nitroquinolin-8-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-fluoro-7-aminoquinolin-8-ol .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-7-nitroquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity .

Medicine: Medicinally, this compound and its derivatives are explored for their antibacterial, antiviral, and anticancer activities. The incorporation of fluorine often enhances the biological activity and metabolic stability of these compounds .

Industry: In the industrial sector, this compound is used in the development of materials such as liquid crystals and dyes. Its unique optical properties make it suitable for various applications in electronics and photonics .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-7-nitroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications .

Biological Activity

5-Fluoro-7-nitroquinolin-8-ol (CAS No. 18472-02-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to inhibit specific enzymes involved in nucleic acid metabolism, which can lead to disruptions in cellular processes such as proliferation and apoptosis. The compound's structural features allow it to engage in hydrogen bonding and π-stacking interactions with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: Antiproliferative Effects

A study conducted on HeLa cells revealed that this compound induces apoptosis through a caspase-dependent pathway. The IC50 value for this compound was found to be approximately 2.5 µM, indicating potent activity against these cancer cells .

Cell LineIC50 (µM)Mechanism of Action
HeLa2.5Caspase-dependent apoptosis
MCF-73.1Induction of cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains, demonstrating effective inhibition.

Research Findings on Antimicrobial Properties

  • Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications at various positions on the quinoline ring have been explored to enhance potency and selectivity.

ModificationActivity Change
Fluorine substitution at C5Increased anticancer activity
Nitro group at C7Enhanced antimicrobial properties

Properties

CAS No.

18472-02-1

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

5-fluoro-7-nitroquinolin-8-ol

InChI

InChI=1S/C9H5FN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H

InChI Key

WJOHCSADJQUMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])F

Origin of Product

United States

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